hemoglobin Evans - 125725-93-1

hemoglobin Evans

Catalog Number: EVT-1521354
CAS Number: 125725-93-1
Molecular Formula: C10H9BrN2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Evans arises from a mutation at the alpha globin gene, specifically at position 62, where valine is substituted by methionine (α62(E11)Val→Met) . This mutation alters the protein's stability and function, leading to clinical manifestations associated with hemoglobinopathies. Hemoglobin variants like Evans can be classified based on their functional properties, such as oxygen affinity and stability under physiological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin Evans involves the transcription and translation processes of the alpha globin gene. The mutation causing this variant can be identified through advanced genetic testing methods, such as polymerase chain reaction-based sequencing and multiple ligation-dependent probe amplification. These techniques allow for precise identification of mutations within the globin genes, crucial for diagnosing related disorders .

In research settings, hemoglobin synthesis can be stimulated or inhibited through various biochemical pathways. For instance, studies have shown that free hemoglobin subunits can influence the synthesis of globin chains, ensuring a balanced production of alpha and beta chains necessary for functional hemoglobin .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin variants like Evans participate in typical chemical reactions associated with oxygen transport but may exhibit altered kinetics. The oxygen dissociation curve for hemoglobin Evans may shift due to its modified affinity for oxygen compared to normal hemoglobin .

Additionally, reactions involving 2,3-bisphosphoglycerate (2,3-BPG), an allosteric effector that modulates oxygen release, could be impacted by the structural changes introduced by the mutation. This modulation is critical for understanding how hemoglobin variants function in vivo.

Mechanism of Action

Process and Data

The mechanism of action for hemoglobin Evans involves its ability to bind and release oxygen under physiological conditions. The mutation affects the allosteric regulation of hemoglobin; thus, it may alter how effectively it releases oxygen to tissues under varying conditions of pH and carbon dioxide concentration .

Research indicates that mutations affecting positions β99 and β146 in hemoglobins generally lead to increased oxygen affinity, which could be relevant for understanding how hemoglobin Evans behaves compared to other variants .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin Evans exhibits physical properties similar to those of normal hemoglobin but may differ in solubility and stability due to its structural alterations. The variant's melting temperature and solubility characteristics are essential parameters that can be studied using differential scanning calorimetry and other biophysical techniques .

Applications

Scientific Uses

Hemoglobin Evans has significant implications in clinical diagnostics and research related to hemoglobinopathies. Understanding this variant aids in diagnosing conditions like thalassemia and sickle cell disease, where abnormal hemoglobins play a critical role .

Additionally, studying this variant contributes to broader research on gene therapy approaches aimed at correcting mutations in globin genes or enhancing normal globin synthesis as potential treatments for related disorders .

Introduction to Evans Syndrome and Hemoglobin Pathophysiology

Historical Context and Definition of Evans Syndrome

Evans syndrome (ES) is a rare autoimmune disorder first described in 1951 by Robert Evans and colleagues, who identified the coexistence of autoimmune hemolytic anemia (AIHA) and immune thrombocytopenia (ITP) in a single patient cohort [2] [7]. This seminal observation established ES as a distinct clinical entity characterized by the simultaneous or sequential development of at least two immune cytopenias—most commonly warm AIHA and ITP, with autoimmune neutropenia occurring less frequently (in approximately 15-20% of cases) [1] [3]. The syndrome exhibits a chronic relapsing course, marked by unpredictable exacerbations and transient remissions that complicate long-term management [4] [5].

ES is broadly classified into two categories:

  • Primary (idiopathic) ES: Diagnosis requires exclusion of underlying conditions, accounting for approximately 50-73% of adult cases [4] [9].
  • Secondary ES: Associated with identifiable immunological, malignant, or autoimmune disorders, observed in 27-50% of patients [3] [6]. Secondary ES demonstrates more severe cytopenias and poorer treatment responses compared to isolated AIHA or ITP [1].

Table 1: Underlying Conditions Associated with Secondary Evans Syndrome [1] [3] [6]

CategorySpecific ConditionsPrevalence in Secondary ES
Autoimmune DisordersSystemic lupus erythematosus (SLE), Antiphospholipid syndrome, Rheumatoid arthritis30-40%
Hematologic MalignanciesChronic lymphocytic leukemia (CLL), Non-Hodgkin lymphoma, Autologous stem cell transplant20-25%
ImmunodeficienciesCommon variable immunodeficiency (CVID), Autoimmune lymphoproliferative syndrome (ALPS)15-20% (more prevalent in children)
InfectionsHIV, Hepatitis C, Epstein-Barr virus5-10%

The epidemiological profile reveals an incidence of 1-2 cases per million person-years in adults, with a median age at diagnosis of 52-58 years and a slight female predominance (female-to-male ratio 1.5:1) [4] [8]. Pediatric ES often correlates with genetic immunodeficiencies like CTLA-4 or LRBA deficiencies, whereas adult ES frequently associates with lymphoproliferative disorders or systemic autoimmune diseases [2] [5].

Hemoglobin’s Role in Autoimmune Hemolytic Anemia (AIHA)

Hemoglobin, the primary oxygen-transporting metalloprotein in erythrocytes, becomes a central target in the AIHA component of Evans syndrome. In warm AIHA (the exclusive form in ES), pathogenic IgG autoantibodies bind to hemoglobin-containing red blood cells (RBCs) at body temperature, primarily targeting Rh complex antigens [1] [9]. This opsonization triggers Fcγ receptor-mediated phagocytosis by splenic macrophages, leading to intravascular and extravascular hemolysis [6] [9]. The direct antiglobulin test (DAT) confirms IgG coating of RBCs in >90% of ES-related AIHA, with 30-40% showing concomitant C3d complement deposition [1] [4].

Hemoglobin degradation during hemolysis drives three key pathological processes:

  • Heme Iron Recycling: Macrophages cleave hemoglobin into heme and globin. Heme oxygenase-1 catabolizes heme into biliverdin, carbon monoxide, and free iron, which is stored as ferritin or released into circulation [6].
  • Oxidative Stress: Free hemoglobin saturates protective haptoglobin, unleashing free heme that catalyzes reactive oxygen species formation, exacerbating endothelial damage [9].
  • Impaired Oxygen Delivery: Chronic hemolysis reduces hemoglobin concentration (median 6.9 g/dL at ES diagnosis), diminishing oxygen-carrying capacity and triggering compensatory mechanisms like increased 2,3-BPG production and right-shifted oxygen dissociation curves [4] [9].

Table 2: Hemolytic and Hemoglobin-Related Biomarkers in Evans Syndrome-Associated AIHA [1] [4] [6]

BiomarkerPathophysiological RoleTypical Values in ESClinical Significance
HemoglobinOxygen transport proteinMedian 6.9 g/dL (range 6.1-10.7)Primary indicator of anemia severity
Lactate Dehydrogenase (LDH)Enzyme released during RBC destructionMedian 426.5 U/L (↑ 2-3x normal)Correlates with hemolytic rate
Indirect BilirubinHeme degradation productMedian 1.5 mg/dL (↑)Reflects hemoglobin catabolism
HaptoglobinHemoglobin-scavenging proteinUndetectable in active hemolysisMarker of intravascular hemolysis
ReticulocytesImmature RBCsMedian 9.8% (range 6.8-23.1%)Indicates bone marrow compensation
Red Cell Distribution Width (RDW)Variation in RBC sizeMedian 20% (↑)Signifies dyserythropoiesis and hemolysis

The ineffective erythropoiesis in ES stems from antibody-mediated destruction of erythroid precursors and inflammatory cytokines (e.g., IFN-γ, TNF-α) suppressing erythropoietin response [2] [9]. This creates a vicious cycle: hemoglobin-derived iron accumulates despite functional iron deficiency for erythropoiesis, further impairing compensatory reticulocytosis [6] [9].

Clinical Significance of Hemoglobin Dysregulation in Evans Syndrome

Hemoglobin dysregulation in ES manifests clinically through three interconnected pathways: symptomatic anemia, hemolysis-induced complications, and treatment-refractory erythropoiesis. The severity of anemia at presentation (hemoglobin <7 g/dL) independently predicts increased mortality (HR 2.1, p<0.01) and correlates with requirement for multiple therapy lines [3] [6] [9].

Hemodynamic and Ischemic ComplicationsHemoglobin depletion impairs oxygen delivery to critical organs:

  • Cardiovascular: Compensatory tachycardia increases myocardial oxygen demand, exacerbating ischemia in patients with coronary disease. ES patients >60 years show 3.2-fold higher acute coronary syndrome risk than age-matched AIHA controls [1] [3].
  • Cerebrovascular: Reduced oxygen-carrying capacity coupled with hyperviscosity from reactive thrombocytosis increases stroke risk, particularly during hemolytic crises [3] [8].
  • Thrombotic: Free hemoglobin scavenges nitric oxide, promoting vasoconstriction and platelet activation. Thrombosis occurs in 21% of ES patients, often at unusual sites (e.g., splanchnic veins) [6] [9].

Table 3: Hemoglobin Parameters and Clinical Outcomes in Evans Syndrome [3] [4] [6]

Hemoglobin ParameterClinical ConsequenceImpact on Prognosis
Baseline Hb <7 g/dLSevere fatigue, dyspnea at rest, transfusion dependency2.1x increased mortality risk; 80% require ≥3 therapies
Hb decline >2 g/dL/weekAcute coronary syndrome, heart failure decompensationICU admission in 45% cases
Persistent Hb <10 g/dLChronic tissue hypoxia, renal impairment, impaired wound healing3.5x infection risk; 65% develop steroid dependence
Hb fluctuation >3 g/dLEndothelial dysfunction, subclinical thrombosisCorrelates with 4.2x thrombotic risk

Laboratory and Bone Marrow FeaturesPeripheral blood analysis reveals spherocytes (microcytic, hyperchromic RBCs lacking central pallor) and elevated nucleated RBCs, reflecting stress erythropoiesis [1] [4]. The reticulocyte production index remains inappropriately low for the degree of anemia in 60% of patients due to:

  • Antibody-mediated suppression: IgG targets erythroblast antigens (e.g., band 3) [9].
  • Inflammatory blockade: Proinflammatory cytokines (IL-6, IFN-γ) inhibit erythropoietin receptor signaling [2] [9].
  • Erythrophagocytosis: Macrophages engulf antibody-coated erythroblasts in bone marrow niches [6].

Bone marrow biopsies typically show erythroid hyperplasia with maturation arrest, though 15-20% exhibit hypoplasia due to T-cell-mediated suppression of erythropoiesis [4] [9]. Dysplastic changes occur more frequently in secondary ES associated with myelodysplastic syndromes.

Prognostic ImplicationsHemoglobin stability serves as a key prognostic marker:

  • Mortality: Median survival is 10.9 years in primary ES versus 1.7 years in secondary ES, with hemoglobin <8 g/dL being the strongest predictor of reduced survival (HR 3.4, p<0.001) [3] [8].
  • Relapse: Each 1 g/dL decrease in hemoglobin during remission increases relapse risk by 30% (p=0.02), reflecting subclinical hemolysis [4] [9].
  • Therapeutic Response: Hemoglobin normalization within 4 weeks of rituximab or immunosuppressants predicts sustained remission (positive predictive value 78%) [9].

The catastrophic hemolysis phenotype (hemoglobin decline >0.5 g/dL/day) carries particularly grave implications, with 65% mortality despite aggressive therapy [3] [6]. This underscores hemoglobin’s role not merely as a diagnostic marker, but as a central pathophysiological driver and therapeutic target in ES.

Properties

CAS Number

125725-93-1

Product Name

hemoglobin Evans

Molecular Formula

C10H9BrN2O2

Synonyms

hemoglobin Evans

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.